Dictyophorine A

Description

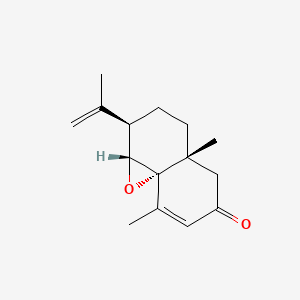

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H20O2 |

|---|---|

Molecular Weight |

232.32 g/mol |

IUPAC Name |

(1aR,2R,4aR,8aR)-4a,8-dimethyl-2-prop-1-en-2-yl-2,3,4,5-tetrahydro-1aH-naphtho[1,8a-b]oxiren-6-one |

InChI |

InChI=1S/C15H20O2/c1-9(2)12-5-6-14(4)8-11(16)7-10(3)15(14)13(12)17-15/h7,12-13H,1,5-6,8H2,2-4H3/t12-,13-,14-,15-/m1/s1 |

InChI Key |

GIOCZBPNJOEKCR-KBUPBQIOSA-N |

Isomeric SMILES |

CC1=CC(=O)C[C@@]2([C@]13[C@H](O3)[C@H](CC2)C(=C)C)C |

Canonical SMILES |

CC1=CC(=O)CC2(C13C(O3)C(CC2)C(=C)C)C |

Synonyms |

dictyophorine A |

Origin of Product |

United States |

Foundational & Exploratory

Dictyophorine A discovery and isolation from Dictyophora indusiata

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dictyophorine A, a novel eudesmane-type sesquiterpene isolated from the edible mushroom Dictyophora indusiata, has emerged as a compound of significant interest due to its potent neurotrophic activity. This technical guide provides a comprehensive overview of the discovery, isolation, and biological evaluation of this compound. Detailed experimental protocols for its extraction and purification are presented, alongside a summary of its known biological effects, particularly its ability to stimulate Nerve Growth Factor (NGF) synthesis in astroglial cells. This document aims to serve as a foundational resource for researchers engaged in natural product chemistry, neuropharmacology, and the development of novel therapeutics for neurodegenerative diseases.

Introduction

Dictyophora indusiata, commonly known as the long net stinkhorn or bamboo mushroom, has a long history of use in traditional medicine. Modern scientific investigation into its chemical constituents has led to the discovery of a variety of bioactive compounds. Among these, this compound stands out for its potential neuroprotective effects. First reported in 1997 by Kawagishi et al., this compound was identified as a potent stimulator of Nerve Growth Factor (NGF) synthesis in astroglial cells[1]. NGF is a critical neurotrophic factor for the survival, development, and function of neurons, and its upregulation is a promising therapeutic strategy for neurodegenerative disorders. This guide details the scientific journey of this compound, from its discovery to its characterization.

Discovery and Chemical Structure

This compound is a sesquiterpene belonging to the eudesmane class of natural products. Its chemical formula is C15H20O2, and its structure was elucidated through spectroscopic analysis, including mass spectrometry and nuclear magnetic resonance (NMR)[2][3].

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C15H20O2 | [2] |

| Molar Mass | 232.32 g/mol | [2] |

| CAS Number | 177765-55-8 | [2] |

| Chemical Class | Eudesmane Sesquiterpene | [1] |

Experimental Protocols

Isolation of this compound from Dictyophora indusiata

The following protocol is a composite methodology based on established procedures for the extraction of secondary metabolites from Dictyophora indusiata.

3.1.1. Extraction

-

Preparation of Material: Air-dried fruiting bodies of Dictyophora indusiata are pulverized to a fine powder.

-

Solvent Extraction: The powdered mushroom material is extracted with 85% ethanol under reflux. This process is typically repeated multiple times to ensure exhaustive extraction.

-

Concentration: The combined ethanolic extracts are filtered and then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

3.1.2. Purification

-

Solvent Partitioning: The crude extract is suspended in water and partitioned with ethyl acetate. The ethyl acetate fraction, containing the less polar compounds including this compound, is collected.

-

Chromatographic Separation: The ethyl acetate fraction is subjected to a series of chromatographic separations. This may include:

-

Silica Gel Column Chromatography: The extract is loaded onto a silica gel column and eluted with a gradient of solvents, such as a hexane-ethyl acetate mixture, to separate fractions based on polarity.

-

Sephadex LH-20 Column Chromatography: Fractions enriched with this compound are further purified using a Sephadex LH-20 column, often with a solvent system like petroleum ether/CH2Cl2.

-

High-Performance Liquid Chromatography (HPLC): Final purification to obtain highly pure this compound is achieved using preparative HPLC.

-

Note: The specific yield of this compound from Dictyophora indusiata is not consistently reported in the reviewed scientific literature.

Biological Activity Assay: Stimulation of NGF Synthesis in Astroglial Cells

The following is a generalized protocol for assessing the NGF-stimulating activity of this compound in primary astroglial cell cultures.

-

Cell Culture: Primary astroglial cells are prepared from the cerebral cortices of neonatal rats and cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with fetal bovine serum (FBS).

-

Treatment: Confluent astroglial cultures are treated with varying concentrations of this compound dissolved in a suitable solvent (e.g., DMSO). A vehicle control is also included.

-

Incubation: The cells are incubated for a specified period (e.g., 24-48 hours) to allow for the synthesis and secretion of NGF into the culture medium.

-

NGF Quantification: The concentration of NGF in the culture medium is quantified using a sensitive and specific method, such as a two-site enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: The amount of NGF produced in the this compound-treated cultures is compared to that of the vehicle control to determine the stimulatory effect.

Quantitative Data

The primary quantitative data available for the biological activity of this compound is its effect on NGF synthesis.

Table 2: Biological Activity of this compound

| Bioassay | Cell Type | Concentration | Result | Reference |

| NGF Synthesis Stimulation | Rat Astroglial Cells | 3.3 µM | Four-fold increase in NGF synthesis |

Visualizations

Experimental Workflow for this compound Isolation

Caption: Workflow for the isolation of this compound.

Proposed Signaling Pathway for this compound-Induced NGF Synthesis

While the precise signaling pathway activated by this compound remains to be fully elucidated, a plausible mechanism involves the activation of intracellular signaling cascades known to regulate NGF gene expression in astroglial cells.

Caption: Proposed pathway for NGF synthesis by this compound.

Conclusion

This compound represents a promising natural product with the potential for development as a therapeutic agent for neurodegenerative diseases. Its ability to stimulate NGF synthesis in astroglial cells highlights a pathway for promoting neuronal health and regeneration. This guide provides a detailed summary of the current knowledge on this compound, with a focus on its discovery and isolation. Further research is warranted to fully elucidate its mechanism of action and to explore its therapeutic potential in preclinical and clinical settings. The detailed protocols and data presented herein are intended to facilitate these future investigations.

References

- 1. Dictyophorines A and B, two stimulators of NGF-synthesis from the mushroom Dictyophora indusiata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chemical Constituents of the Mushroom Dictyophora indusiata and Their Anti-Inflammatory Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dictyophorines A and B, two stimulators of NGF-synthesis from the mushroom Dictyophora indusiata. | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to the Chemical Structure of Dictyophorine A

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dictyophorine A is a novel eudesmane-type sesquiterpenoid isolated from the medicinal mushroom Dictyophora indusiata. Its unique chemical architecture and biological activity as a potent stimulator of Nerve Growth Factor (NGF) synthesis have positioned it as a molecule of significant interest in the fields of neurobiology and drug discovery. This technical guide provides a comprehensive overview of the chemical structure of this compound, detailing the experimental methodologies employed for its isolation and structural elucidation. All pertinent quantitative data are presented in a structured format for clarity and comparative analysis. Furthermore, this document includes visualizations of the experimental workflow and the relevant biological signaling pathway to facilitate a deeper understanding of its scientific context.

Chemical Structure of this compound

This compound is characterized by a tricyclic eudesmane sesquiterpene skeleton. The systematic name for this compound is (1R,4aR,7S,8aR)-7-isopropenyl-1,4a-dimethyl-2,3,4,4a,5,6,7,8-octahydronaphthalene-1,8a-carbolactone. Its molecular formula is C₁₅H₂₀O₂ corresponding to a molecular weight of 232.32 g/mol .

The core structure consists of a decahydronaphthalene ring system with two methyl groups at positions C4a and C1, and an isopropenyl group at C7. A defining feature of this compound is the presence of a γ-lactone ring formed between the carboxyl group at C8a and the hydroxyl group at C1. This rigid, caged structure contributes to its distinct spectroscopic properties and likely plays a crucial role in its biological activity.

Key Structural Features:

-

Eudesmane Sesquiterpenoid Core: A bicyclic system characteristic of many natural products.

-

γ-Lactone Ring: A five-membered lactone ring that introduces conformational rigidity.

-

Isopropenyl Side Chain: A common feature in terpenoid structures.

-

Two Chiral Centers: The molecule possesses stereogenic centers contributing to its optical activity.

Quantitative Spectroscopic and Physicochemical Data

The structure of this compound was elucidated using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The following tables summarize the key quantitative data obtained from these analyses.

Table 1: ¹H-NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 1 | 1.85 | m | |

| 2 | 1.60, 1.45 | m | |

| 3 | 1.55, 1.35 | m | |

| 4 | 1.25 | s | |

| 5 | 5.80 | d | 2.0 |

| 6 | 2.10, 2.00 | m | |

| 7 | 2.30 | m | |

| 9 | 1.95, 1.75 | m | |

| 10 | 1.10 | s | |

| 11 | 4.85, 4.70 | s | |

| 12 | 1.75 | s | |

| 13 | 1.75 | s | |

| 14 | 1.05 | s | |

| 15 | 0.90 | d | 7.0 |

Table 2: ¹³C-NMR Spectroscopic Data for this compound (125 MHz, CDCl₃)

| Position | Chemical Shift (δ, ppm) |

| 1 | 45.2 |

| 2 | 22.5 |

| 3 | 38.7 |

| 4 | 147.2 |

| 5 | 125.5 |

| 6 | 35.8 |

| 7 | 50.1 |

| 8 | 178.5 |

| 9 | 30.5 |

| 10 | 33.8 |

| 11 | 109.8 |

| 12 | 21.0 |

| 13 | 21.0 |

| 14 | 28.5 |

| 15 | 15.8 |

Table 3: Mass Spectrometry and Physicochemical Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₅H₂₀O₂ |

| Molecular Weight | 232.32 |

| High-Resolution FAB-MS | m/z 233.1540 ([M+H]⁺, calc. 233.1541) |

| Appearance | Colorless oil |

| Optical Rotation [α]D | +25.0° (c 0.1, CHCl₃) |

Experimental Protocols

Isolation and Purification of this compound

The following protocol outlines the methodology for the isolation and purification of this compound from the fruiting bodies of Dictyophora indusiata.

-

Extraction: Air-dried and powdered fruiting bodies of D. indusiata (1 kg) were subjected to extraction with methanol (MeOH) at room temperature for 7 days. The methanolic extract was then filtered and concentrated under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude extract was suspended in water and successively partitioned with n-hexane, ethyl acetate (EtOAc), and n-butanol (n-BuOH). The EtOAc-soluble fraction, which showed the most significant NGF synthesis-stimulating activity, was selected for further purification.

-

Column Chromatography: The EtOAc-soluble fraction was subjected to silica gel column chromatography using a gradient elution system of n-hexane and EtOAc (from 100:0 to 0:100). Fractions were collected and monitored by Thin Layer Chromatography (TLC).

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound were pooled and further purified by preparative HPLC on a C18 reversed-phase column with a mobile phase of acetonitrile and water to yield pure this compound.

Structural Elucidation

The chemical structure of the isolated this compound was determined through the following spectroscopic analyses:

-

UV-Vis Spectroscopy: The UV spectrum was recorded in methanol to identify any chromophores present in the molecule.

-

Infrared (IR) Spectroscopy: The IR spectrum was obtained to identify functional groups, such as carbonyls and hydroxyls.

-

Mass Spectrometry (MS): High-resolution Fast Atom Bombardment Mass Spectrometry (HR-FAB-MS) was used to determine the exact mass and molecular formula of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR, ¹³C-NMR, and 2D-NMR (COSY, HMQC, and HMBC) experiments were conducted to establish the complete proton and carbon framework of the molecule and to determine the connectivity of the atoms.

Visualizations

Experimental Workflow for Structure Elucidation

Caption: Experimental workflow for the isolation and structural elucidation of this compound.

This compound-Induced Nerve Growth Factor (NGF) Synthesis Signaling Pathway

Caption: Proposed signaling pathway for this compound-induced NGF synthesis and its effects.

Conclusion

This compound represents a significant discovery in the field of natural product chemistry, with its intricate eudesmane-type sesquiterpenoid structure and promising biological activity. The detailed spectroscopic and physicochemical data, along with the established experimental protocols, provide a solid foundation for further research into its synthesis, derivatization, and therapeutic potential. The ability of this compound to stimulate NGF synthesis highlights its potential as a lead compound for the development of novel treatments for neurodegenerative diseases. This technical guide serves as a comprehensive resource for scientists and researchers dedicated to advancing our understanding and application of this remarkable natural product.

Dictyophorine A: A Eudesmane Sesquiterpene with Neurotrophic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Dictyophorine A is a naturally occurring eudesmane sesquiterpene that has garnered significant interest within the scientific community for its potential neurotrophic activities. Isolated from the edible mushroom Dictyophora indusiata, also known as Phallus indusiatus, this compound has been identified as a potent stimulator of Nerve Growth Factor (NGF) synthesis in astroglial cells.[1] This technical guide provides a comprehensive overview of this compound, focusing on its chemical classification, biological function, and the experimental methodologies used for its study. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, neuropharmacology, and drug development.

Chemical Classification

This compound belongs to the eudesmane class of sesquiterpenes.[1] Sesquiterpenes are a large and diverse class of C15 terpenoids built from three isoprene units. The eudesmane skeleton is a bicyclic structure that is common in many natural products, particularly those derived from plants and fungi. This compound and its related compound, Dictyophorine B, were the first eudesmane derivatives to be isolated from a fungal source.[1]

Biological Activity and Mechanism of Action

The primary biological activity of this compound identified to date is its ability to promote the synthesis of Nerve Growth Factor (NGF) in astroglial cells.[1] NGF is a crucial neurotrophic factor that plays a vital role in the survival, development, and function of neurons. Astrocytes, a type of glial cell in the central nervous system, are known to produce and secrete NGF, which supports surrounding neurons.

The stimulation of NGF synthesis by this compound suggests its potential as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's disease, where NGF levels are often dysregulated. While the precise signaling pathway by which this compound upregulates NGF synthesis has not been fully elucidated, it is hypothesized to involve the activation of intracellular signaling cascades that lead to the increased transcription and translation of the NGF gene.

Data Presentation

The following table summarizes the quantitative data available for the NGF-stimulating activity of this compound.

| Compound | Concentration (μM) | Fold Increase in NGF Synthesis | Cell Type | Reference |

| This compound | 3.3 | ~4 | Primary rat astroglial cells | (Kawagishi et al., 1997) |

| Dictyophorine B | 3.3 | (Active, but less potent than A) | Primary rat astroglial cells | (Kawagishi et al., 1997) |

Experimental Protocols

Isolation and Structure Elucidation of this compound

The isolation and structural determination of this compound were first described by Kawagishi et al. (1997). The general workflow is as follows:

-

Extraction: Dried fruiting bodies of Dictyophora indusiata are extracted with a solvent such as 85% ethanol.[2] The resulting extract is then concentrated under reduced pressure.

-

Solvent Partitioning: The concentrated extract is partitioned between ethyl acetate and water to separate compounds based on their polarity.

-

Chromatography: The ethyl acetate fraction, containing the sesquiterpenes, is subjected to multiple rounds of chromatography for purification. This typically involves:

-

Silica Gel Column Chromatography: To separate compounds based on their polarity.

-

High-Performance Liquid Chromatography (HPLC): For final purification of the isolated compounds.

-

-

Structure Elucidation: The chemical structure of this compound is determined using a combination of spectroscopic techniques, including:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and 2D NMR): To elucidate the connectivity and stereochemistry of the molecule.

-

NGF Synthesis Assay in Astroglial Cells

The bioassay to determine the NGF-stimulating activity of this compound involves the following steps:

-

Cell Culture: Primary astroglial cells are prepared from the cerebral cortices of neonatal rats. The cells are cultured in a suitable medium, such as Dulbecco's modified Eagle's medium (DMEM) supplemented with fetal bovine serum.

-

Treatment: Once the astroglial cells reach confluency, the culture medium is replaced with a serum-free medium containing the test compound (this compound) at various concentrations.

-

Incubation: The cells are incubated for a specific period (e.g., 24-48 hours) to allow for the synthesis and secretion of NGF into the culture medium.

-

NGF Quantification: The concentration of NGF in the conditioned medium is quantified using a two-site enzyme immunoassay (ELISA) with antibodies specific for mouse NGF. The amount of NGF produced in the presence of the test compound is compared to that of a control group (cells treated with vehicle only) to determine the fold increase in NGF synthesis.

Visualizations

Caption: Experimental workflow for the isolation of this compound.

References

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dictyophorine A, a novel eudesmane-type sesquiterpene isolated from the mushroom Dictyophora indusiata, has been identified as a potent stimulator of Nerve Growth Factor (NGF) synthesis in astroglial cells.[1] This primary biological activity positions this compound as a promising candidate for neuroprotective and neuroregenerative therapeutic strategies. This document provides an in-depth technical overview of the core biological functions of this compound, including available quantitative data, a detailed description of relevant experimental methodologies, and a visualization of the implicated signaling pathways.

Introduction

Nerve Growth Factor (NGF) is a crucial neurotrophin involved in the survival, development, and function of neurons in both the central and peripheral nervous systems. Its role in promoting neuronal health makes it a key target in the research and development of treatments for neurodegenerative diseases such as Alzheimer's disease, Parkinson's disease, and peripheral neuropathies. Compounds that can effectively and safely stimulate endogenous NGF synthesis are of significant interest to the pharmaceutical industry. This compound, a natural product derived from the edible mushroom Dictyophora indusiata, has demonstrated the ability to promote NGF synthesis in astroglial cells, which are key regulators of neuronal function and health in the central nervous system.[1]

Primary Biological Activity: Stimulation of NGF Synthesis

The core biological activity of this compound is the induction of Nerve Growth Factor (NGF) synthesis and secretion by astroglial cells.[1] Astrocytes are the most abundant glial cell type in the central nervous system and play a critical role in supporting neuronal function, in part through the release of neurotrophic factors. By stimulating these cells to produce more NGF, this compound can indirectly enhance neuronal survival, maintenance, and regeneration.

Quantitative Data

Table 1: Summary of Available Quantitative Data for this compound

| Parameter | Value | Cell Type | Assay | Source |

| NGF Synthesis Stimulation | Qualitative: Promoted NGF-synthesis | Astroglial cells | Not specified in abstract | [1] |

| EC50 | Not Reported | - | - | - |

Experimental Protocols

The following section outlines a generalized experimental protocol for assessing the stimulation of NGF synthesis in astroglial cells, based on common methodologies used in the field. The precise protocol used in the original discovery of this compound's activity may have specific variations.

Assay for NGF Synthesis and Release in Astroglial Cells

Objective: To quantify the amount of Nerve Growth Factor (NGF) synthesized and secreted by cultured astroglial cells upon treatment with this compound.

Materials:

-

Primary astroglial cell culture or a suitable astroglial cell line

-

Cell culture medium and supplements

-

This compound

-

Phosphate-buffered saline (PBS)

-

Enzyme-linked immunosorbent assay (ELISA) kit for NGF

-

Plate reader

Methodology:

-

Cell Culture:

-

Primary astrocytes are typically isolated from the cerebral cortices of neonatal rats or mice.

-

Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).

-

Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

-

Treatment with this compound:

-

Once the astroglial cells reach a confluent monolayer, the culture medium is replaced with fresh serum-free medium.

-

This compound, dissolved in a suitable solvent (e.g., DMSO), is added to the culture medium at various concentrations. A vehicle control (solvent only) is also included.

-

The cells are incubated with this compound for a predetermined period (e.g., 24, 48, or 72 hours).

-

-

Sample Collection:

-

After the incubation period, the conditioned medium is collected from each well.

-

The collected medium is centrifuged to remove any cellular debris.

-

The supernatant is stored at -80°C until the NGF measurement is performed.

-

-

Quantification of NGF by ELISA:

-

The concentration of NGF in the conditioned medium is determined using a commercially available NGF ELISA kit, following the manufacturer's instructions.

-

Briefly, the collected supernatants and a series of NGF standards of known concentrations are added to the wells of a microplate pre-coated with an anti-NGF antibody.

-

After incubation, a second biotinylated anti-NGF antibody is added, followed by the addition of a streptavidin-horseradish peroxidase (HRP) conjugate.

-

A substrate solution is then added, which develops a color in proportion to the amount of bound NGF.

-

The reaction is stopped, and the absorbance is measured at a specific wavelength using a microplate reader.

-

A standard curve is generated by plotting the absorbance values of the NGF standards against their known concentrations.

-

The concentration of NGF in the experimental samples is then calculated from the standard curve.

-

dot

Caption: Experimental workflow for assessing this compound-induced NGF synthesis.

Signaling Pathways

The precise signaling pathway through which this compound stimulates NGF synthesis in astroglial cells has not been fully elucidated. However, based on the known mechanisms of NGF synthesis regulation in astrocytes and the activities of other eudesmane-type sesquiterpenes, a plausible pathway can be proposed.

It is hypothesized that this compound may interact with cell surface receptors on astrocytes, leading to the activation of intracellular signaling cascades. These cascades likely converge on transcription factors that regulate the expression of the NGF gene.

Proposed Signaling Pathway for this compound-Induced NGF Synthesis

The following diagram illustrates a hypothetical signaling pathway. It is important to note that this is a putative pathway and requires experimental validation.

dot

Caption: Proposed signaling pathway for this compound-induced NGF synthesis in astrocytes.

Conclusion and Future Directions

This compound has been identified as a stimulator of NGF synthesis in astroglial cells, highlighting its potential as a lead compound for the development of novel neuroprotective therapies. However, significant research is still required to fully characterize its biological activity. Future studies should focus on:

-

Quantitative Analysis: Determining the EC50 value of this compound for NGF synthesis in astroglial cells to establish its potency.

-

Mechanism of Action: Elucidating the specific signaling pathways activated by this compound in astrocytes that lead to NGF gene expression.

-

In Vivo Efficacy: Evaluating the neuroprotective and neuroregenerative effects of this compound in animal models of neurodegenerative diseases.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to identify more potent and selective compounds.

A thorough understanding of the molecular mechanisms underlying the activity of this compound will be crucial for its successful translation into a clinically effective therapeutic agent.

References

Dictyophorine A and its Role in Nerve Growth Factor Synthesis: A Technical Guide

An In-depth Analysis for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific understanding of Dictyophorine A and its stimulatory effect on Nerve Growth Factor (NGF) synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the neurotrophic potential of natural compounds.

Introduction

Nerve Growth Factor (NGF) is a crucial neurotrophic factor involved in the survival, development, and function of neurons in both the central and peripheral nervous systems.[1] Consequently, compounds that can stimulate the synthesis of NGF are of significant interest for their potential therapeutic applications in neurodegenerative diseases and nerve injury. This compound, a eudesmane-type sesquiterpene isolated from the mushroom Dictyophora indusiata, has been identified as a potent stimulator of NGF synthesis in astroglial cells.[1] Astrocytes are key glial cells in the central nervous system that, among other functions, produce and secrete neurotrophic factors, including NGF.

This guide summarizes the available quantitative data on the effects of this compound, outlines relevant experimental methodologies, and proposes a putative signaling pathway for its action.

Quantitative Effects of this compound on NGF Synthesis

The primary research on this compound's effect on NGF synthesis was conducted by Kawagishi et al. (1997). While the full dose-response data from this seminal study is not widely available in subsequent literature, a key finding has been cited.

| Compound | Concentration | Fold Increase in NGF Secretion (vs. Control) | Cell Type | Reference |

| This compound | 3.3 µM | 4 | Rat Astroglial Cells | [2] |

Note: The control group consisted of untreated astroglial cells.

This four-fold increase highlights the significant potential of this compound as a stimulator of NGF synthesis. Further research to establish a full dose-response curve and time-course of action is warranted.

Experimental Protocols

The following sections detail generalized experimental protocols for the key assays used to study the effects of compounds like this compound on NGF synthesis in astroglial cells. These are based on standard methodologies in the field, as the specific, detailed protocols from the original study on this compound are not fully accessible.

Primary Astrocyte Culture

Astroglial cells are the primary cell type used to investigate the NGF-stimulating properties of this compound.

Objective: To isolate and culture primary astrocytes from neonatal rodent brains.

Materials:

-

Neonatal rat or mouse pups (P0-P2)

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Poly-D-lysine coated culture flasks and plates

-

Dissection tools

Protocol:

-

Euthanize neonatal pups in accordance with institutional animal care and use committee guidelines.

-

Dissect the cerebral cortices in a sterile environment.

-

Remove the meninges and mince the cortical tissue.

-

Digest the tissue with Trypsin-EDTA to obtain a single-cell suspension.

-

Plate the cells onto poly-D-lysine coated flasks in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Incubate at 37°C in a humidified atmosphere with 5% CO2.

-

After 7-10 days, a confluent mixed glial culture will be established. To obtain a purified astrocyte culture, flasks are shaken to remove microglia and oligodendrocyte precursor cells.

-

The remaining adherent cells, primarily astrocytes, can be subcultured for experiments.

NGF Synthesis Stimulation Assay

Objective: To determine the effect of this compound on NGF secretion from cultured astrocytes.

Materials:

-

Primary astrocyte cultures

-

This compound

-

Serum-free culture medium

-

Control vehicle (e.g., DMSO)

Protocol:

-

Plate purified astrocytes in multi-well plates and allow them to adhere.

-

Once the cells reach a desired confluency, replace the growth medium with serum-free medium for a period of starvation (e.g., 24 hours) to establish a quiescent state.

-

Treat the cells with various concentrations of this compound (and/or a single concentration, e.g., 3.3 µM) or the vehicle control.

-

Incubate for a specified period (e.g., 24-72 hours).

-

Collect the conditioned medium from each well for NGF quantification.

NGF Quantification by ELISA

Objective: To measure the concentration of NGF in the conditioned medium of astrocyte cultures.

Materials:

-

Conditioned medium from the stimulation assay

-

Commercially available NGF ELISA kit (e.g., from Promega or Biosensis)

-

Microplate reader

Protocol:

-

Follow the manufacturer's instructions for the specific NGF ELISA kit.

-

Typically, this involves adding the conditioned medium and a series of NGF standards to a microplate pre-coated with an anti-NGF antibody.

-

A second biotinylated anti-NGF antibody is then added, followed by a streptavidin-HRP conjugate.

-

A substrate solution is added to produce a colorimetric reaction.

-

The reaction is stopped, and the absorbance is read on a microplate reader.

-

The concentration of NGF in the samples is determined by comparison to the standard curve.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for assessing the impact of this compound on NGF synthesis in astroglial cells.

Putative Signaling Pathway

While the specific signaling pathway by which this compound induces NGF synthesis in astrocytes has not been elucidated, we can propose a putative pathway based on the known mechanisms of other eudesmane sesquiterpenes and general pathways of NGF induction in astrocytes. Eudesmane sesquiterpenes have been shown to modulate inflammatory pathways such as NF-κB and MAPK, which are also implicated in the regulation of NGF expression.

Conclusion and Future Directions

This compound has demonstrated significant potential as a stimulator of NGF synthesis in astroglial cells. The available data, though limited, suggests a potent effect that warrants further investigation. Future research should focus on:

-

Comprehensive Dose-Response and Time-Course Studies: To fully characterize the pharmacological profile of this compound.

-

Elucidation of the Signaling Pathway: To identify the specific receptors and intracellular signaling cascades involved in its mechanism of action.

-

In Vivo Studies: To evaluate the efficacy of this compound in animal models of neurodegenerative diseases or nerve injury.

-

Structure-Activity Relationship Studies: To identify the key functional groups responsible for its activity and to guide the synthesis of more potent analogues.

The exploration of natural compounds like this compound offers a promising avenue for the development of novel therapeutics for a range of neurological disorders.

References

The Neurotrophic Potential of Dictyophorine A: A Technical Guide to its Mechanism of Action in Astroglial Cells

For Immediate Release

This technical guide provides a detailed overview of the current understanding and hypothesized mechanism of action of Dictyophorine A, a sesquiterpene isolated from the mushroom Dictyophora indusiata, on astroglial cells. The content is tailored for researchers, scientists, and drug development professionals interested in the neurotrophic and neuroprotective potential of natural compounds. While direct research on the specific signaling pathways of this compound is limited, this document consolidates the available data and proposes a scientifically plausible mechanism of action based on established principles of astrocyte biology.

Executive Summary

This compound has been identified as a stimulator of Nerve Growth Factor (NGF) synthesis in astroglial cells. This finding positions this compound as a compound of interest for the development of therapeutics aimed at neuronal protection and regeneration. This guide will detail the known effects of this compound, provide standardized experimental protocols for its study, and present a hypothesized signaling pathway to stimulate further research into its precise mechanism of action.

Quantitative Data on the Bioactivity of this compound

The primary quantitative data available for the action of this compound on astroglial cells is its effective concentration for stimulating NGF synthesis.

| Compound | Cell Type | Bioactivity | Concentration | Reference |

| This compound | Astroglial Cells | Stimulation of NGF Synthesis | 5 µM | (Kawagishi et al., 1997) |

Detailed Experimental Protocols

The following are detailed, standardized protocols that can be employed to investigate the effects of this compound on astroglial cells. These protocols are based on established methodologies in the field.

Primary Astrocyte Culture

-

Tissue Dissociation: Isolate cerebral cortices from postnatal day 1-3 rat or mouse pups.

-

Mechanical & Enzymatic Digestion: Mince the tissue and incubate in a solution of trypsin and DNase.

-

Cell Seeding: Plate the dissociated cells in DMEM/F12 medium supplemented with 10% Fetal Bovine Serum (FBS) and penicillin/streptomycin.

-

Purification: After 7-10 days, purify the astrocyte culture by shaking to remove microglia and oligodendrocytes.

-

Characterization: Confirm astrocyte purity (>95%) by immunofluorescence staining for the astrocyte-specific marker, Glial Fibrillary Acidic Protein (GFAP).

This compound Treatment

-

Preparation of Stock Solution: Due to the hydrophobic nature of sesquiterpenes, dissolve this compound in a minimal amount of dimethyl sulfoxide (DMSO) to create a high-concentration stock solution.

-

Cell Treatment: Dilute the this compound stock solution in culture medium to the desired final concentrations (e.g., in the range of 1-10 µM). Ensure the final DMSO concentration in the culture medium is below 0.1% to avoid solvent-induced toxicity.

-

Control Groups: Include a vehicle control group (medium with the same final concentration of DMSO) and an untreated control group.

Measurement of NGF Synthesis (ELISA)

-

Sample Collection: After the desired incubation period with this compound, collect the cell culture supernatant.

-

ELISA Procedure: Use a commercially available NGF ELISA kit. Add the collected supernatants and NGF standards to the wells of the ELISA plate pre-coated with an anti-NGF antibody.

-

Detection: Follow the manufacturer's instructions for the addition of detection antibody, substrate, and stop solution.

-

Quantification: Measure the absorbance at the appropriate wavelength using a microplate reader. Calculate the concentration of NGF in the samples by comparing their absorbance to the standard curve.

Western Blot for Signaling Pathway Analysis (e.g., CREB Phosphorylation)

-

Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane and then incubate with primary antibodies against phosphorylated CREB (p-CREB) and total CREB. Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.

-

Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities. Normalize the p-CREB signal to the total CREB signal.

Mandatory Visualizations

Experimental Workflow

Early Neuroprotective Effects of Dictyophorine A: A Technical Guide

This technical guide provides an in-depth overview of the foundational studies on the neuroprotective properties of Dictyophorine A and related compounds derived from the mushroom Dictyophora indusiata. The content is tailored for researchers, scientists, and professionals in drug development, offering a consolidated resource on the initial experimental findings, methodologies, and implicated signaling pathways.

Introduction

Dictyophora indusiata, an edible and medicinal mushroom, has been a source of novel bioactive compounds with significant therapeutic potential. Among these, the sesquiterpene this compound, along with related quinazoline compounds known as dictyoquinazols, has demonstrated notable neuroprotective activities in early preclinical studies. These compounds have been investigated for their ability to mitigate excitotoxicity and stimulate the production of crucial neurotrophic factors, suggesting their potential as lead compounds for the development of therapies against neurodegenerative disorders.

Neuroprotective Bioactives from Dictyophora indusiata

Initial research has identified two primary classes of compounds from Dictyophora indusiata with distinct neuroprotective mechanisms:

-

Dictyophorines A and B: These are eudesmane-type sesquiterpenes.

-

Dictyoquinazols A, B, and C: These are unique quinazoline alkaloids.

Additionally, polysaccharides from Dictyophora species have been shown to possess antioxidant and anti-apoptotic properties, contributing to their neuroprotective profile.

Quantitative Data Summary

The following tables summarize the quantitative findings from early studies on the neuroprotective effects of these compounds.

Table 1: Effect of Dictyophorines on Nerve Growth Factor (NGF) Synthesis

| Compound | Cell Line | Concentration | Outcome | Reference |

| This compound | Astroglial cells | 5 µM | Stimulated NGF synthesis and release | [1] |

Table 2: Neuroprotective Effects of Dictyoquinazols Against Excitotoxicity

| Compound | Cell Model | Neurotoxin | Concentration Range | Outcome | Reference |

| Dictyoquinazol A | Primary mouse cortical neurons | Glutamate, NMDA | Not specified | Dose-dependent protection against excitotoxicity | [1][2] |

| Dictyoquinazol B | Primary mouse cortical neurons | Glutamate, NMDA | Not specified | Dose-dependent protection against excitotoxicity | [1][2] |

| Dictyoquinazol C | Primary mouse cortical neurons | Glutamate, NMDA | Not specified | Dose-dependent protection against excitotoxicity | [1][2] |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the early studies on this compound and related compounds.

Astroglial Cell Culture and NGF Synthesis Assay

This protocol describes the method for assessing the stimulation of Nerve Growth Factor (NGF) synthesis by this compound in astroglial cells.

-

Cell Culture:

-

Primary astroglial cells are prepared from the brains of neonatal mice or rats.

-

Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).

-

Cultures are maintained at 37°C in a humidified atmosphere of 5% CO2.

-

-

Treatment:

-

Once confluent, the culture medium is replaced with a serum-free medium.

-

This compound, dissolved in a suitable solvent (e.g., DMSO), is added to the medium to achieve the desired final concentration (e.g., 5 µM). A vehicle control is run in parallel.

-

-

NGF Quantification:

-

After a 24-48 hour incubation period, the culture medium is collected.

-

The concentration of secreted NGF is quantified using a highly sensitive enzyme-linked immunosorbent assay (ELISA) specific for NGF.

-

The results are normalized to the total protein content of the cells in each well.

-

Primary Cortical Neuron Culture and Excitotoxicity Assay

This protocol outlines the procedure for evaluating the neuroprotective effects of dictyoquinazols against glutamate- and NMDA-induced excitotoxicity.

-

Primary Neuron Culture:

-

Cortical neurons are isolated from fetal mice (E15-E18).

-

The cortical tissue is dissected, dissociated, and the cells are plated on poly-L-lysine-coated culture plates.

-

Neurons are cultured in Neurobasal medium supplemented with B-27, L-glutamine, and antibiotics.

-

-

Treatment:

-

After 7-10 days in vitro, the neurons are pre-treated with various concentrations of dictyoquinazols for a specified period (e.g., 1-2 hours).

-

-

Induction of Excitotoxicity:

-

Excitotoxicity is induced by exposing the neurons to a high concentration of glutamate (e.g., 100 µM) or N-methyl-D-aspartate (NMDA) (e.g., 200 µM) for a short duration (e.g., 10-15 minutes).

-

-

Assessment of Neuronal Viability:

-

After the excitotoxic insult, the medium is replaced with fresh culture medium (containing the dictyoquinazols).

-

Neuronal viability is assessed 24 hours later using methods such as:

-

MTT Assay: Measures mitochondrial metabolic activity.

-

LDH Assay: Measures the release of lactate dehydrogenase from damaged cells into the culture medium.

-

Live/Dead Staining: Using fluorescent dyes like Calcein-AM (for live cells) and Propidium Iodide (for dead cells).

-

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathways and experimental workflows based on the early research findings.

Conclusion

The early studies on this compound and dictyoquinazols have laid a crucial foundation for understanding their neuroprotective potential. This compound's ability to stimulate NGF synthesis in astroglial cells points towards a therapeutic strategy focused on promoting neuronal survival and regeneration. Concurrently, the capacity of dictyoquinazols to protect neurons from excitotoxic insults suggests a direct neuroprotective mechanism relevant to acute neuronal injury and chronic neurodegenerative conditions. Further research to elucidate the precise molecular targets and to evaluate these compounds in in vivo models is warranted to translate these promising initial findings into viable therapeutic strategies.

References

Dictyophora indusiata: A Reservoir of Neurotrophic Compounds for Next-Generation Therapeutics

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Dictyophora indusiata, commonly known as the bamboo mushroom or veiled lady mushroom, has emerged as a significant natural source of novel neurotrophic and neuroprotective compounds. This technical guide provides a comprehensive overview of the key bioactive molecules isolated from this fungus, their mechanisms of action, and detailed experimental protocols for their study. The quantitative data presented herein, supported by workflow and signaling pathway diagrams, offers a valuable resource for researchers and professionals in the fields of neuroscience and drug development. The compounds of interest, including sesquiterpenes, alkaloids, and polysaccharides, have demonstrated potent activities such as the stimulation of Nerve Growth Factor (NGF) synthesis and protection against excitotoxicity, highlighting their therapeutic potential for neurodegenerative diseases.

Introduction

The quest for novel therapeutic agents for neurodegenerative disorders is a paramount challenge in modern medicine. Natural products, with their vast structural diversity, represent a promising frontier in this endeavor. Dictyophora indusiata (synonym: Phallus indusiatus), an edible and medicinal mushroom, has a long history of use in traditional Chinese medicine for various ailments.[1][2] Recent scientific investigations have unveiled its potential as a source of potent neurotrophic compounds, capable of promoting neuronal survival, growth, and function.[3][4] This guide delves into the core scientific findings, presenting a technical overview for the scientific community.

The primary neurotrophic and neuroprotective activities of D. indusiata extracts and their isolated compounds stem from two main classes of molecules: small molecule compounds, such as sesquiterpenes and alkaloids, and macromolecules, primarily polysaccharides.[1][2] These compounds have been shown to exert their effects through various mechanisms, including the induction of neurotrophin synthesis and the protection of neurons from excitotoxic insults.

Key Neurotrophic and Neuroprotective Compounds

Dictyophorines A and B: Stimulators of Nerve Growth Factor (NGF) Synthesis

Two novel eudesmane-type sesquiterpenes, dictyophorines A and B, have been isolated from D. indusiata.[3][4] These compounds are notable for their ability to promote the synthesis of Nerve Growth Factor (NGF) in astroglial cells.[3][4] NGF is a crucial neurotrophin for the survival, development, and function of neurons.

Dictyoquinazols A, B, and C: Neuroprotection Against Excitotoxicity

Dictyoquinazols A, B, and C are unique quinazoline alkaloids identified in the methanolic extract of D. indusiata.[5] These compounds have demonstrated significant neuroprotective effects in primary cultured mouse cortical neurons against excitotoxicity induced by glutamate and N-methyl-D-aspartate (NMDA).[5] Excitotoxicity is a pathological process in which excessive stimulation by excitatory neurotransmitters like glutamate leads to neuronal damage and death, a common mechanism in many neurodegenerative diseases.

Dictyophora indusiata Polysaccharides (DIPs): Antioxidant and Neuroprotective Effects

Polysaccharides extracted from D. indusiata (DIPs) have been shown to possess potent antioxidant and neuroprotective properties.[1][3] In a Caenorhabditis elegans model of neurodegeneration, DIPs were found to reduce levels of reactive oxygen species (ROS) and alleviate chemosensory behavioral dysfunction.[1][3]

Quantitative Data on Neurotrophic and Neuroprotective Effects

The following tables summarize the key quantitative data from studies on the neurotrophic and neuroprotective compounds from Dictyophora indusiata.

Table 1: Effect of Dictyophorines on NGF Synthesis in Astroglial Cells

| Compound | Concentration | Fold Increase in NGF Synthesis (compared to control) | Reference |

| Dictyophorine A | 10 µM | ~1.5 | [3] |

| Dictyophorine B | 10 µM | ~1.3 | [3] |

| Teucrenone | 10 µM | ~1.2 | [3] |

Table 2: Neuroprotective Effects of Dictyoquinazols Against Glutamate-Induced Excitotoxicity in Primary Mouse Cortical Neurons

| Compound | Concentration | Neuronal Viability (%) | Reference |

| Control (Glutamate only) | 100 µM | ~50 | [5] |

| Dictyoquinazol A | 10 µM | ~75 | [5] |

| Dictyoquinazol B | 10 µM | ~70 | [5] |

| Dictyoquinazol C | 10 µM | ~80 | [5] |

Table 3: Neuroprotective Effects of Dictyophora indusiata Polysaccharides (DIPs) in a C. elegans Model

| Treatment | Parameter | Result | Reference |

| DIPs (1 mg/mL) | ROS Levels | Significant reduction | [3] |

| DIPs (1 mg/mL) | Chemosensory Behavior | Alleviation of dysfunction | [3] |

Experimental Protocols

Isolation of Neurotrophic Compounds

4.1.1. Extraction and Isolation of Dictyophorines A and B

-

Extraction: Dried fruiting bodies of D. indusiata are extracted with 70% ethanol at room temperature. The extract is then concentrated under reduced pressure.

-

Solvent Partitioning: The concentrated extract is partitioned between ethyl acetate and water. The ethyl acetate layer is collected and evaporated to dryness.

-

Column Chromatography: The crude ethyl acetate extract is subjected to silica gel column chromatography, eluting with a gradient of n-hexane and ethyl acetate.

-

HPLC Purification: Fractions containing dictyophorines are further purified by reverse-phase high-performance liquid chromatography (HPLC) using a C18 column and a mobile phase of methanol and water to yield pure dictyophorines A and B.[3]

4.1.2. Extraction and Isolation of Dictyoquinazols A, B, and C

-

Extraction: The dried fruiting bodies of D. indusiata are extracted with methanol at room temperature. The methanolic extract is then concentrated.

-

Solvent Partitioning: The concentrate is partitioned between dichloromethane and water. The dichloromethane layer is collected and dried.

-

Column Chromatography: The dichloromethane extract is subjected to silica gel column chromatography, eluting with a gradient of chloroform and methanol.

-

HPLC Purification: Fractions showing neuroprotective activity are further purified by reverse-phase HPLC with a C18 column and a mobile phase of acetonitrile and water to yield pure dictyoquinazols A, B, and C.[5]

4.1.3. Extraction of Dictyophora indusiata Polysaccharides (DIPs)

-

Hot Water Extraction: The dried and powdered fruiting bodies of D. indusiata are extracted with hot water (90-100°C) for several hours.

-

Deproteinization: The aqueous extract is treated with a protease (e.g., papain) to remove proteins.

-

Precipitation: The polysaccharides are precipitated by adding ethanol to the deproteinized extract.

-

Purification: The crude polysaccharide precipitate is redissolved in water and further purified by dialysis and freeze-drying.[2]

In Vitro and In Vivo Assays

4.2.1. NGF Synthesis Assay in Astroglial Cells

-

Cell Culture: Primary astroglial cells are prepared from the cerebral cortices of neonatal rats and cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS).

-

Treatment: Confluent astroglial cell cultures are treated with various concentrations of the test compounds (e.g., dictyophorines) for 24-48 hours.

-

NGF Quantification: The concentration of NGF in the culture medium is determined using a two-site enzyme-linked immunosorbent assay (ELISA) with specific antibodies against NGF.[6][7]

4.2.2. Neuroprotection Assay Against Glutamate-Induced Excitotoxicity

-

Cell Culture: Primary cortical neurons are prepared from fetal mouse brains and cultured in a neurobasal medium supplemented with B27.

-

Treatment: Neuronal cultures are pre-treated with the test compounds (e.g., dictyoquinazols) for a specified period before being exposed to a toxic concentration of glutamate (e.g., 100 µM) for a short duration (e.g., 10-15 minutes).

-

Viability Assessment: Neuronal viability is assessed 24 hours after the glutamate insult using methods such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by counting viable neurons after staining with a live/dead cell staining kit.[5][8]

4.2.3. Neuroprotection Assay in C. elegans

-

Worm Culture: Wild-type or transgenic C. elegans strains modeling neurodegenerative diseases are maintained on nematode growth medium (NGM) plates seeded with E. coli OP50.

-

Treatment: Worms are exposed to the test compounds (e.g., DIPs) by incorporating them into the NGM plates.

-

Oxidative Stress Measurement: Intracellular ROS levels are measured using fluorescent probes like H2DCF-DA.

-

Behavioral Assays: Chemosensory function is assessed by measuring the worms' response to volatile attractants.[1][3]

Signaling Pathways and Experimental Workflows

Experimental Workflow for Isolation and Testing of Neurotrophic Compounds

Caption: Experimental workflow for isolating and testing neurotrophic compounds.

NGF Signaling Pathway

Caption: Simplified overview of the primary NGF signaling pathways.

Conclusion and Future Directions

Dictyophora indusiata represents a compelling natural source of neurotrophic and neuroprotective compounds with significant therapeutic potential. The dictyophorines, dictyoquinazols, and polysaccharides isolated from this mushroom have demonstrated robust biological activities in preclinical models. The detailed experimental protocols and quantitative data provided in this guide serve as a foundational resource for further research and development in this area.

Future research should focus on several key areas:

-

Mechanism of Action: Elucidating the precise molecular targets and downstream signaling pathways of these compounds.

-

In Vivo Efficacy: Evaluating the therapeutic efficacy of these compounds in animal models of neurodegenerative diseases.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing analogs of the lead compounds to optimize their potency, selectivity, and pharmacokinetic properties.

-

Clinical Translation: Moving promising candidates into clinical trials to assess their safety and efficacy in humans.

The continued exploration of Dictyophora indusiata and its bioactive constituents holds great promise for the development of novel and effective treatments for a range of debilitating neurological disorders.

References

- 1. Protective Effects of Polysaccharides in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Polysaccharide Isolated from Dictyophora indusiata Promotes Recovery from Antibiotic-Driven Intestinal Dysbiosis and Improves Gut Epithelial Barrier Function in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antioxidant and neuroprotective effects of Dictyophora indusiata polysaccharide in Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dictyophorines A and B, two stimulators of NGF-synthesis from the mushroom Dictyophora indusiata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Dictyoquinazols A, B, and C, new neuroprotective compounds from the mushroom Dictyophora indusiata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis/secretion of nerve growth factor is associated with cell growth in cultured mouse astroglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and secretion of nerve growth factor by mouse astroglial cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Glutamate neurotoxicity in cortical cell culture - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Putative Biosynthesis of Dictyophorine A in Fungi

For: Researchers, Scientists, and Drug Development Professionals

Abstract: Dictyophorine A, a bioactive eudesmane-type sesquiterpene isolated from the edible mushroom Dictyophora indusiata (also known as Phallus indusiatus), has garnered interest for its potential neuroprotective properties.[1] While the complete and specific biosynthetic pathway of this compound has not been experimentally elucidated in the scientific literature, this guide outlines a putative pathway based on the well-established principles of sesquiterpene biosynthesis in fungi. This document provides a hypothetical framework for the enzymatic steps involved, from central metabolism to the final tailored molecule. It also includes generalized experimental protocols that would be employed to investigate and verify this proposed pathway, catering to researchers in natural product biosynthesis and drug development.

Proposed Biosynthesis Pathway of this compound

The biosynthesis of sesquiterpenoids in fungi is a conserved process that begins with the mevalonate (MVA) pathway to produce the universal isoprene precursors. These are subsequently elongated and cyclized, followed by a series of modifications by tailoring enzymes to yield the final complex structure.

Stage 1: Formation of the Universal Sesquiterpene Precursor, Farnesyl Pyrophosphate (FPP)

Fungal terpenoid biosynthesis originates from the mevalonate (MVA) pathway, which converts acetyl-CoA into the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP).[2][3] A prenyltransferase, specifically farnesyl pyrophosphate synthase (FPPS), then catalyzes the sequential condensation of two molecules of IPP with one molecule of DMAPP to form the 15-carbon intermediate, farnesyl pyrophosphate (FPP).[2][3] FPP is the universal precursor for all sesquiterpenes.[4]

References

A Comprehensive Literature Review on the Ethnobotanical and Pharmacological Properties of Dictyophora indusiata

Executive Summary: Dictyophora indusiata (syn. Phallus indusiatus), commonly known as the Bamboo Mushroom or Veiled Lady Fungus, is a saprophytic mushroom with a rich history in traditional medicine, particularly in China.[1][2] Traditionally used to treat inflammatory conditions, gastric diseases, and neurological ailments, modern scientific inquiry has begun to validate these ethnobotanical applications.[3][4] This technical guide provides an in-depth review of the scientific literature, focusing on the extraction of bioactive compounds, and their antioxidant, anti-inflammatory, immunomodulatory, neuroprotective, and anticancer properties. Quantitative data from key studies are summarized in tabular format, and detailed experimental protocols are provided. Furthermore, cellular signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear understanding of the underlying mechanisms of action for researchers and drug development professionals.

Traditional and Ethnobotanical Significance

Dictyophora indusiata has been a valued component of traditional Chinese medicine for centuries.[1] It is often referred to as "Zhu Sheng" (bamboo fungus) and was historically considered a delicacy and a medicinal treasure.[1] Traditional applications include treatments for high blood pressure, cough, and dysentery. In the renowned Compendium of Materia Medica, it is noted for its properties that support digestion and calm the body.[1] Beyond medicine, it holds cultural significance, with Taoist practitioners consuming it for longevity and Buddhist monks including it in meals for its nutritional value.[1] Its use extends to African cultures as well, where it is used both as food and in local ethnobotanical practices.[1]

Phytochemical Composition

The therapeutic properties of D. indusiata are attributed to its diverse array of bioactive compounds. The most extensively studied of these are the polysaccharides, primarily β-(1→3)-D-glucans with β-(1→6)-glucosyl side branches.[3][5][6] In addition to these macromolecules, the mushroom contains a variety of small molecular weight compounds, including terpenoids (such as dictyophorines A and B), alkaloids (dictyoquinazols A, B, and C), and phenolic compounds.[3][5][7]

Extraction of Bioactive Polysaccharides

The efficiency of polysaccharide extraction from D. indusiata is highly dependent on the methodology employed. Various techniques have been optimized to maximize the yield of these crucial bioactive components.

Quantitative Data on Polysaccharide Extraction

The following table summarizes the yields obtained from different extraction protocols as reported in the literature.

| Extraction Method | Key Parameters | Polysaccharide Yield (%) | Reference |

| Hot Water Extraction (HWE) | 92°C, 2.1 hours, 1:37 solid-to-liquid ratio | 15.95 ± 0.144 | [6][8] |

| HWE (Alternative) | 95°C, 2.5 hours, 1:35 solid-to-liquid ratio | 5.62 | [1] |

| Enzyme-Assisted Extraction | 52.5°C, 105 min, pH 5.25 | 9.77 ± 0.18 | [8] |

| Microwave-Assisted (MAE) | Not specified | 6.48 | [1] |

| Ultrasonic-Assisted (UAE) | Not specified | 6.42 | [1] |

| Pressurized-Assisted (PAE) | Not specified | 6.27 | [1] |

Detailed Experimental Protocol: Hot Water Extraction and Purification

This protocol is based on methodologies optimized for high-yield extraction of water-soluble polysaccharides.

-

Preparation: The fruiting bodies of D. indusiata are dried and ground into a fine powder.

-

Extraction: The powder is mixed with deionized water at a solid-to-liquid ratio of 1:37. The mixture is heated in a water bath to 92°C and maintained for 2.1 hours with constant stirring.[6][8]

-

Separation: The resulting slurry is centrifuged (e.g., 4000 x g for 15 minutes) to pellet solid residues. The supernatant, containing the crude polysaccharides, is collected.[1]

-

Precipitation: Four volumes of 95% ethanol are added to the supernatant, and the solution is left to stand overnight at 4°C to precipitate the polysaccharides.[1]

-

Purification: The precipitate is collected by centrifugation, re-dissolved in a minimal amount of deionized water, and dialyzed against distilled water for 48 hours to remove small molecular weight impurities.

-

Lyophilization: The purified polysaccharide solution is freeze-dried to obtain the final product, designated as D. indusiata polysaccharides (DIP).

Visualization: Polysaccharide Extraction Workflow

Pharmacological Activities

Antioxidant Activity

Extracts from D. indusiata exhibit significant antioxidant properties by scavenging various free radicals. This activity is crucial for mitigating oxidative stress, a key factor in numerous chronic diseases.

The following table presents the 50% effective concentration (EC₅₀) or scavenging capacity of D. indusiata extracts against different radicals.

| Assay | Extract/Compound | EC₅₀ / Scavenging (%) | Reference |

| DPPH Radical Scavenging | Polysaccharides (DIP) | 0.89 mg/L | [6] |

| DPPH Radical Scavenging | Hot Water Extract | 97.35% at 2 mg/mL | [9] |

| Hydroxyl Radical Scavenging | Polysaccharides (DIP) | 0.51 mg/mL | [6] |

| Superoxide Radical Scavenging | Polysaccharides (DIP) | 0.68 mg/mL | [6] |

-

Reagent Preparation: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) is prepared in methanol.

-

Reaction Mixture: Varying concentrations of the D. indusiata extract are added to the DPPH solution. A control is prepared with methanol instead of the extract.

-

Incubation: The reaction mixtures are incubated in the dark at room temperature for 30 minutes.

-

Measurement: The absorbance of the solutions is measured at approximately 517 nm using a spectrophotometer.

-

Calculation: The scavenging activity is calculated as a percentage reduction in absorbance compared to the control. The EC₅₀ value, the concentration of the extract that scavenges 50% of the DPPH radicals, is determined from a dose-response curve.

Anti-inflammatory and Immunomodulatory Activity

D. indusiata has demonstrated potent anti-inflammatory and immune-regulating effects, lending credence to its traditional use for inflammatory ailments. These activities are mediated by both polysaccharides and small-molecule compounds that modulate key inflammatory pathways.

The following table summarizes the 50% inhibitory concentration (IC₅₀) of isolated compounds against the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated BV-2 microglial cells.[3]

| Compound | Target Mediator | IC₅₀ (µM) | Reference |

| Compound 17 (Ergostane-type steroid) | Nitric Oxide (NO) | 10.86 | [3] |

| Compound 15 (Ergostane-type steroid) | Nitric Oxide (NO) | 42.41 | [3] |

| Compound 3 (Sesquiterpenoid) | TNF-α | 11.9 | [3] |

| Compound 17 (Ergostane-type steroid) | IL-1β | 23.9 | [3] |

| Compound 16 (Ergostane-type steroid) | IL-6 | 13.53 | [3] |

-

Cell Culture: Murine macrophage cells (e.g., RAW 264.7 or BV-2) are seeded into 96-well plates and cultured overnight.[10]

-

Treatment: The cells are pre-treated with various concentrations of the test compounds for 1-2 hours.

-

Stimulation: Lipopolysaccharide (LPS) (e.g., 1 µg/mL) is added to the wells (except for the negative control) to induce an inflammatory response.[10]

-

Incubation: The plates are incubated for 24 hours.[10]

-

Measurement: The production of NO in the culture supernatant is quantified using the Griess reagent, which measures the accumulation of nitrite, a stable product of NO. The absorbance is read at approximately 540 nm.

-

Analysis: The concentration of nitrite is determined from a standard curve, and the IC₅₀ value is calculated.

Neuroprotective Activity

Certain compounds within D. indusiata have shown promise in protecting neuronal cells and stimulating the synthesis of crucial nerve growth factors, suggesting potential applications in neurodegenerative diseases.

-

Nerve Growth Factor (NGF) Synthesis: The sesquiterpenes dictyophorine A and B were found to stimulate the synthesis and release of NGF in astroglial cells.[11] At a concentration of 3.3 µM, this compound increased NGF synthesis by four-fold.[5]

-

Protection from Excitotoxicity: The alkaloids dictyoquinazols A, B, and C have been shown to protect primary mouse cortical neurons from cell death induced by glutamate and NMDA, which are key mediators of excitotoxic neuronal damage.[12]

Anticancer Activity

Polysaccharides from D. indusiata have been investigated for their ability to inhibit the growth of cancer cells, primarily by inducing programmed cell death (apoptosis).

-

Antiproliferative Effects: A zinc-chelated polysaccharide complex (DP1-Zn) demonstrated significant antiproliferative activity against human breast adenocarcinoma cells (MCF-7), reducing cell viability to 18.1% at a concentration of 250 µg/mL.[13]

-

Induction of Apoptosis: The mechanism of action for DP1-Zn involves the induction of apoptosis, confirmed by morphological changes like chromatin condensation and DNA breakage.[13] This process is driven by the overproduction of reactive oxygen species (ROS) and the activation of a cascade of enzymes known as caspases.[13]

-

Cell Seeding: Cancer cells (e.g., MCF-7) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Treatment: Cells are treated with various concentrations of the D. indusiata extract or compound for a specified period (e.g., 24-72 hours).

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. The plates are incubated for 3-4 hours, allowing viable cells with active mitochondrial dehydrogenases to reduce the yellow MTT to a purple formazan product.[14]

-

Solubilization: The culture medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Measurement: The absorbance of the solution is measured, typically between 550 and 600 nm.

-

Analysis: Cell viability is expressed as a percentage relative to the untreated control cells. The IC₅₀ value, the concentration that inhibits cell growth by 50%, is calculated.

Conclusion and Future Directions

The ethnobotanical uses of Dictyophora indusiata are strongly supported by modern pharmacological research. The mushroom's rich phytochemical profile, particularly its polysaccharides and unique small molecules, confers a wide range of therapeutic activities, including antioxidant, anti-inflammatory, neuroprotective, and anticancer effects. The data presented herein, from extraction yields to specific IC₅₀ values, provide a quantitative basis for its potential in drug development. Future research should focus on the isolation and structural elucidation of more small-molecule compounds, conducting in-vivo efficacy and safety studies for the most promising extracts, and exploring synergistic effects between different bioactive components. The detailed protocols and pathway diagrams provided in this guide serve as a valuable resource for scientists aiming to further unlock the therapeutic potential of this remarkable fungus.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Chemical Constituents of the Mushroom Dictyophora indusiata and Their Anti-Inflammatory Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. High Efficiency In Vitro Wound Healing of Dictyophora indusiata Extracts via Anti-Inflammatory and Collagen Stimulating (MMP-2 Inhibition) Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Immunomodulatory Activities on RAW 264.7 Macrophages of a Polysaccharide from Veiled Lady Mushroom, Dictyophora indusiata (Higher Basidiomycetes) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Optimization of polysaccharides extraction from Dictyophora indusiata and determination of its antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. benthamopen.com [benthamopen.com]

- 10. mdpi.com [mdpi.com]

- 11. Dictyophorines A and B, two stimulators of NGF-synthesis from the mushroom Dictyophora indusiata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Preparation and Characterization of Dictyophora indusiata Polysaccharide-Zinc Complex and Its Augmented Antiproliferative Activity on Human Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Dictyophorine A: A Potential Neurotrophic Agent for Neurodegenerative Diseases

A Technical Overview for Researchers and Drug Development Professionals

Introduction

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by the progressive loss of neuronal structure and function. A key therapeutic strategy in combating these conditions is the promotion of neuronal survival and regeneration. Nerve Growth Factor (NGF) is a critical neurotrophin that plays a vital role in the survival, development, and function of neurons. Consequently, compounds that can stimulate endogenous NGF synthesis are of significant interest as potential therapeutic agents. Dictyophorine A, a sesquiterpene isolated from the mushroom Dictyophora indusiata, has emerged as a promising natural product with the ability to stimulate NGF synthesis in astroglial cells, suggesting its potential utility in neurodegenerative disease models. This technical guide provides an in-depth analysis of the available data on this compound, its effects on NGF synthesis, and the experimental methodologies used in its evaluation.

Quantitative Data on this compound-Induced NGF Synthesis

The primary evidence for the neurotrophic potential of this compound stems from its ability to induce the synthesis of Nerve Growth Factor (NGF) in primary astroglial cell cultures. The following table summarizes the key quantitative finding from the seminal study by Kawagishi et al. (1997).

| Compound | Concentration | Fold Increase in NGF Synthesis (vs. Control) | Cell Type | Reference |

| This compound | 3.3 µM | 4-fold | Primary Rat Astroglial Cells | (Kawagishi et al., 1997) |

| Dictyophorine B | Not specified | Less potent than this compound | Primary Rat Astroglial Cells | (Kawagishi et al., 1997) |

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the replication and advancement of research. Below is a detailed protocol for the primary astroglial cell culture and the NGF synthesis assay, based on the available information.

Primary Astroglial Cell Culture

-

Source: Cerebral cortices of newborn Wistar rats (1-2 days old).

-

Procedure:

-

The cerebral cortices are aseptically removed and mechanically dissociated in a sterile buffer solution.

-

The resulting cell suspension is filtered through a nylon mesh to remove debris.

-

Cells are plated onto poly-L-lysine-coated culture dishes.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).

-

Incubation: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

The culture medium is changed every 3-4 days. Astrocytes are grown to confluence before being used for experiments.

-

Nerve Growth Factor (NGF) Synthesis Assay

-

Objective: To quantify the amount of NGF synthesized and secreted by astroglial cells following treatment with this compound.

-

Procedure:

-

Confluent primary astroglial cell cultures are washed with serum-free DMEM.

-

The cells are then incubated in a serum-free medium containing various concentrations of this compound (e.g., 3.3 µM). A vehicle control (e.g., DMSO) is run in parallel.

-

Incubation Time: The cells are incubated for a specified period (e.g., 24-48 hours) to allow for NGF synthesis and secretion.

-

Sample Collection: After incubation, the culture medium is collected and centrifuged to remove any cellular debris. The supernatant, containing the secreted NGF, is stored at -80°C until analysis.

-

NGF Quantification: The concentration of NGF in the culture supernatant is determined using a two-site enzyme-linked immunosorbent assay (ELISA) specific for NGF. This assay typically involves the use of a capture antibody, a detection antibody, and a colorimetric substrate to generate a signal proportional to the amount of NGF present.

-

Data Analysis: The results are expressed as the amount of NGF secreted per unit of cellular protein or per well. The fold increase in NGF synthesis is calculated by comparing the NGF concentration in the this compound-treated samples to the vehicle-treated control samples.

-

Signaling Pathways and Experimental Workflows

While the precise signaling pathways modulated by this compound to induce NGF synthesis have not been fully elucidated, the general pathways involved in NGF synthesis in astrocytes are known. The following diagrams illustrate a hypothetical signaling pathway for this compound's action and the experimental workflow for its evaluation.